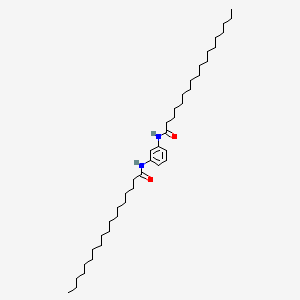

N,N'-1,3-Phenylenebisstearamide

Description

Properties

CAS No. |

15430-36-1 |

|---|---|

Molecular Formula |

C42H76N2O2 |

Molecular Weight |

641.1 g/mol |

IUPAC Name |

N-[3-(octadecanoylamino)phenyl]octadecanamide |

InChI |

InChI=1S/C42H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-41(45)43-39-34-33-35-40(38-39)44-42(46)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,38H,3-32,36-37H2,1-2H3,(H,43,45)(H,44,46) |

InChI Key |

NKQGYGDQAMXRRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)NC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Nomenclature, Molecular Architecture, and Conformation of N,n 1,3 Phenylenebisstearamide

Systematic IUPAC Nomenclature and Common Designations for N,N'-1,3-Phenylenebisstearamide

The formal naming of this compound under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) is N,N'-(1,3-phenylene)bis(octadecanamide) . This systematic name is derived from its constituent parts:

Stearamide: This is the amide derivative of stearic acid, which is the common name for octadecanoic acid, an 18-carbon saturated fatty acid. The chemical formula for the octadecanoyl group is CH₃(CH₂)₁₆C(=O)-.

bis(octadecanamide): The prefix "bis-" indicates the presence of two octadecanamide (B89706) groups.

1,3-Phenylene: This denotes a benzene (B151609) ring where the two amide groups are attached at positions 1 and 3. It is also known as a meta-phenylene group.

N,N'-: This prefix specifies that the attachment of the two octadecanamide groups to the phenylene ring is through their respective nitrogen atoms.

While "this compound" is a commonly used name, other designations may exist, such as N,N'-di(octadecanoyl)-1,3-phenylenediamine or N,N'-Bisstearoyl-m-phenylenediamine . Similar compounds, for instance, are named in a "bisdecanoyl-m-phenylenediamine" format. chemicalbook.com

| Nomenclature Type | Name |

| Systematic IUPAC Name | N,N'-(1,3-phenylene)bis(octadecanamide) |

| Common Name | This compound |

| Alternative Name | N,N'-di(octadecanoyl)-1,3-phenylenediamine |

Detailed Molecular Structure and Isomeric Considerations Pertaining to the Phenylenebisstearamide Framework

The molecular structure of this compound is characterized by a central, rigid aromatic core and two long, flexible aliphatic chains. The core is a 1,3-disubstituted benzene ring. Attached to this ring at the meta positions are two amide linkages (-NH-C=O-). Each of these amide groups is, in turn, bonded to a stearoyl group, which consists of a 17-carbon alkyl chain attached to the carbonyl carbon.

Isomeric considerations are crucial for a complete understanding of the phenylenebisstearamide framework:

Positional Isomers: Besides the 1,3- (meta) substitution pattern, two other positional isomers exist:

N,N'-1,2-Phenylenebisstearamide (ortho-isomer): The two stearamide groups are attached to adjacent carbons on the benzene ring.

N,N'-1,4-Phenylenebisstearamide (para-isomer): The two stearamide groups are attached to opposite carbons on the benzene ring.

Rotational Isomers (Cis/Trans Amide Isomerism): The amide bond (C-N) has a significant partial double bond character due to resonance. This restricts free rotation around this bond, leading to the possibility of cis and trans isomers for each of the two amide groups. nih.gov

In the trans conformation, the bulky stearoyl group and the phenylene ring are on opposite sides of the C-N bond, which is sterically more favorable.

In the cis conformation, these groups are on the same side, leading to greater steric hindrance.

For most N-substituted amides, the trans conformation is significantly more stable. nih.govnih.gov Therefore, it is expected that both amide bonds in this compound will predominantly exist in the trans configuration.

| Isomer Type | Description |

| Positional | Variations in the substitution pattern on the phenylene ring (ortho, meta, para). |

| Rotational (Cis/Trans) | Different spatial arrangements around the amide C-N bond due to restricted rotation. |

Conformational Analysis of this compound: Insights from Theoretical and Experimental Studies

Key Conformational Features:

Amide Bond Conformation: As mentioned, the two amide bonds are expected to be predominantly in the more stable trans configuration. nih.govnih.gov

Alkyl Chain Conformation: The two long stearoyl (octadecanoyl) chains are highly flexible. To minimize steric strain, these long alkyl chains are likely to adopt an extended, all-anti (zigzag) conformation, which is the most stable conformation for unbranched alkanes. unicamp.br

Factors Influencing Conformation:

| Structural Feature | Expected Conformation | Reasoning |

| Amide Bonds (C-N) | Predominantly trans | Minimization of steric hindrance between the bulky substituents on the nitrogen and carbonyl carbon. nih.govnih.gov |

| Stearoyl Chains (- (CH₂)₁₆CH₃) | Extended, all-anti (zigzag) | Minimization of torsional strain, as observed in long-chain alkanes. unicamp.br |

| Overall Molecule | Potentially planar or folded | Dependent on the rotation around the N-phenyl bonds and intermolecular packing forces, especially hydrogen bonding. acs.org |

Synthetic Methodologies and Process Engineering for N,n 1,3 Phenylenebisstearamide

Foundational Principles of Amidation Reactions Applied to N,N'-1,3-Phenylenebisstearamide Synthesis

Amide bond formation is a cornerstone of organic chemistry, and its principles are directly applicable to the synthesis of this compound. ucl.ac.uk The reaction fundamentally involves the coupling of a carboxylic acid or its derivative with an amine, resulting in the formation of an amide and a byproduct, typically water. semanticscholar.orgresearchgate.net

The most direct and industrially common method for synthesizing this compound is the direct condensation reaction between stearic acid and 1,3-phenylenediamine. This reaction involves combining two moles of stearic acid with one mole of 1,3-phenylenediamine.

The process often involves heating the reactants above their melting points (melting point of 1,3-phenylenediamine is 63-64°C; stearic acid is ~70°C) to create a molten reaction mixture, which facilitates the reaction without the need for a solvent. acs.orgsigmaaldrich.com The reaction is driven to completion by the removal of water, which is formed as a byproduct. This direct thermal condensation is a straightforward approach, though it may require high temperatures to achieve a reasonable reaction rate. acs.org

An alternative, well-established route involves the activation of the carboxylic acid group of stearic acid to make it more susceptible to nucleophilic attack by the amine. ucl.ac.uk This is typically achieved by converting stearic acid into stearoyl chloride, an acyl halide. The highly reactive stearoyl chloride then readily reacts with 1,3-phenylenediamine in the presence of a base (to neutralize the HCl byproduct) to form the desired bisamide. While this method is often faster and proceeds under milder conditions than direct condensation, it involves an extra synthetic step and the use of chlorinating agents like thionyl chloride or oxalyl chloride. ucl.ac.uk

A similar principle applies to the use of other stearic acid derivatives, such as triglycerides (triesters of stearic acid and glycerol). Through a process of aminolysis, triglycerides can react with amines to form fatty amides, representing another potential pathway starting from a renewable feedstock. mdpi.com

Research into more sustainable and efficient amide synthesis has opened up alternative pathways. One such method involves the reaction of a carboxylic acid (stearic acid) with urea (B33335) in the presence of a catalyst like boric acid. semanticscholar.orgresearchgate.netbohrium.com Urea serves as a source of ammonia (B1221849) or the amino group under solvent-free conditions, providing a different approach to forming the amide bond. researchgate.net While this method is typically used for producing simple amides, its principles could be adapted for bisamide synthesis.

Another area of exploration is biocatalysis, which utilizes enzymes to catalyze amide bond formation. rsc.org This approach offers high selectivity and operates under mild, environmentally benign conditions, typically in aqueous media. While the application of biocatalysis specifically for this compound is not widely documented, it represents a promising green alternative to traditional chemical methods. rsc.org

Catalytic Systems and Reaction Conditions Optimization in this compound Production

To enhance reaction rates, improve yields, and lower the energy requirements of amidation, various catalytic systems can be employed. The choice of catalyst is critical and often depends on the chosen synthetic route.

For direct condensation reactions, acid catalysts are commonly used. Simple, inexpensive, and environmentally friendly catalysts like boric acid have proven effective in promoting amidation, particularly under solvent-free conditions. researchgate.net Heterogeneous catalysts are also highly valuable as they can be easily separated from the reaction mixture and potentially reused. Examples of heterogeneous catalysts used for amidation of fatty acids include iron-containing zeolites (e.g., Fe-H-FER), which have shown high conversion and selectivity for stearic acid amidation. abo.fi Other solid acid catalysts, such as Montmorillonite K10 clay, have also been used for bisamide synthesis. researchgate.net

In routes involving activated stearic acid derivatives or in specific solvent-based systems, other catalysts may be used. For instance, a patent for a related compound, N,N'-m-phenylenedimaleimide, which also uses 1,3-phenylenediamine, reports the use of a phase-transfer catalyst (PEG-600) to significantly improve reaction speed and yield. google.com

Optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters include:

Temperature: In thermal condensation, temperatures are typically elevated to drive the reaction. For the amidation of stearic acid, temperatures around 140°C have been used with certain catalysts. abo.fi In other systems, reaction temperatures can range from 90°C to 150°C. mdpi.comgoogle.com

Stoichiometry: A precise molar ratio of reactants (typically 2 moles of stearic acid to 1 mole of 1,3-phenylenediamine) is essential to ensure the formation of the bisamide and minimize side products.

Catalyst Loading: The amount of catalyst must be optimized. For example, in the synthesis of fatty acid diethanolamides, the yield increased significantly as catalyst loading was increased from 1 to 4 wt%, with no further improvement beyond that point. mdpi.com

| Catalyst System | Synthetic Route | Key Advantages | Reference |

|---|---|---|---|

| Boric Acid | Direct condensation of carboxylic acid and amine/urea | Inexpensive, environmentally friendly, effective under solvent-free conditions. | researchgate.net |

| Iron-supported Zeolites (e.g., Fe-H-FER-20) | Solvent-free amidation of stearic acid | Heterogeneous (easy to separate), high conversion and selectivity. | abo.fi |

| Zinc-doped Calcium Oxide (Zn/CaO) | Aminolysis of triglycerides | Heterogeneous, recyclable, high efficiency at moderate temperatures. | mdpi.com |

| Phase-Transfer Catalysts (e.g., PEG-600) | Reaction of 1,3-phenylenediamine with an anhydride | Improves reaction speed and yield in two-phase systems. | google.com |

| Montmorillonite K10 Clay | General bisamide synthesis | Efficient, heterogeneous, promotes reaction under solvent-free conditions. | researchgate.net |

Isolation and Purification Strategies for High-Purity this compound

After the synthesis is complete, the crude this compound must be isolated and purified to meet the quality standards required for its applications. Given its nature as a solid, waxy substance, initial isolation from the reaction mixture is typically straightforward.

If the reaction is conducted in a solvent-free melt, the solidified product can be crushed and then subjected to purification. If a solvent is used, the product may precipitate upon cooling or require the solvent to be removed via evaporation. google.com The crude solid is then collected by filtration or centrifugation. google.com

Subsequent purification steps are designed to remove unreacted starting materials, catalyst residues, and any side products.

Washing: The crude product is often washed with a suitable liquid to remove impurities. For example, washing with water can remove water-soluble catalysts or salts, while washing with a non-polar solvent like hexane (B92381) could remove excess unreacted stearic acid.

Recrystallization/Precipitation: A highly effective method for achieving high purity is recrystallization. This involves dissolving the crude product in a suitable hot solvent in which it is soluble, and then allowing it to cool, causing the purified product to crystallize out, leaving impurities behind in the solvent. An alternative is precipitation, where the product is dissolved in a good solvent, and then a second solvent (an anti-solvent) in which the product is insoluble is added, forcing the pure product to precipitate. A documented method for a similar bisamide involved dissolving the crude material in a solvent like tetrahydrofuran (B95107) (THF) and then inducing precipitation by adding n-hexane. nih.gov

Drying: The final step is to thoroughly dry the purified, washed solid to remove any residual solvents. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. semanticscholar.org The synthesis of this compound offers several opportunities for the application of these principles, primarily through catalyst choice and the reduction or elimination of hazardous solvents.

The development of catalytic methods is in itself a green approach, as catalysts can reduce energy consumption by lowering reaction temperatures and can enable more atom-economical pathways. ucl.ac.uk The use of heterogeneous catalysts that can be easily recovered and reused is particularly beneficial, minimizing waste. abo.fi Biocatalytic routes, should they be developed for this specific compound, would represent a significant advancement in sustainability. rsc.org

One of the most impactful green chemistry strategies is the minimization or elimination of volatile organic solvents. Many traditional amidation reactions utilize solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (CH2Cl2), which are effective but pose environmental and health hazards. ucl.ac.uk

Solvent-Free Synthesis: The most attractive green approach for this compound is to conduct the reaction under solvent-free or "neat" conditions. semanticscholar.org The direct condensation of molten stearic acid and 1,3-phenylenediamine is an example of a solvent-free process. acs.org Similarly, catalyst-assisted, solvent-free amidation of stearic acid has been demonstrated to be highly effective. abo.fi These methods reduce waste, eliminate the need for solvent recovery systems, and simplify product isolation.

Safer Solvent Selection: When a solvent is necessary, green chemistry principles guide the selection of less hazardous alternatives. For the synthesis of a related product from 1,3-phenylenediamine, ethyl acetate (B1210297) was highlighted as a preferable solvent over more toxic options like DMF or acetone (B3395972) due to its lower toxicity and relative ease of recovery. google.com The ideal solvent would be non-toxic, derived from renewable resources, biodegradable, and easily recyclable.

Atom Economy and Waste Minimization in Manufacturing Processes

The ideal of a completely "green" chemical process is one that exhibits 100% atom economy, meaning all atoms from the reactants are found in the desired product. In reality, various factors contribute to a lower atom economy and the generation of waste. For the synthesis of this compound, the primary reaction pathway dictates the theoretical maximum atom economy, while process engineering and reaction conditions determine the practical efficiency and the extent of waste produced.

The most common method for synthesizing this compound is the direct amidation of m-phenylenediamine (B132917) with stearic acid. This reaction is typically carried out at elevated temperatures, often in the range of 180-260°C, and can be conducted with or without a catalyst. The fundamental reaction is a condensation process where two molecules of stearic acid react with one molecule of m-phenylenediamine to form the desired bisamide and two molecules of water as the primary byproduct.

Reaction Scheme:

C₆H₄(NH₂)₂ + 2 C₁₇H₃₅COOH → C₆H₄(NHCOC₁₇H₃₅)₂ + 2 H₂O

To assess the atom economy of this process, the molecular weights of the reactants and the desired product are considered.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| m-Phenylenediamine | C₆H₈N₂ | 108.14 |

| Stearic Acid | C₁₈H₃₆O₂ | 284.48 |

| This compound | C₄₂H₇₆N₂O₂ | 657.07 |

| Water | H₂O | 18.02 |

Atom Economy Calculation:

The theoretical atom economy is calculated using the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound:

Atom Economy (%) = (657.07 / (108.14 + 2 * 284.48)) x 100 Atom Economy (%) = (657.07 / (108.14 + 568.96)) x 100 Atom Economy (%) = (657.07 / 677.1) x 100 ≈ 97.04%

This high theoretical atom economy indicates that the direct amidation reaction is inherently efficient in terms of incorporating reactant atoms into the final product. The only theoretical byproduct is water, which is considered a benign substance.

Side Reactions: Incomplete reaction or side reactions can lead to the formation of mono-amido species (N-(3-aminophenyl)stearamide) and other impurities. These byproducts need to be separated from the final product, often through purification steps that can generate solvent waste.

Catalyst Usage and Removal: While the reaction can proceed thermally, catalysts are often employed to increase the reaction rate and reduce the required temperature. Catalysts, if not recovered and reused, contribute to the waste stream. Even when heterogeneous catalysts are used, which are easier to separate, there can be leaching of the catalyst into the product, requiring further purification.

Solvent Use: Although solvent-free or "melt" condensation is a common industrial practice for this synthesis, solvents may be used in some processes for better temperature control and mass transfer. The use of solvents, especially volatile organic compounds (VOCs), contributes significantly to waste and environmental impact if not efficiently recovered and recycled. A Chinese patent suggests the use of ethyl acetate as a solvent in the synthesis of a related compound, N,N'-m-phenylenedimaleimide, highlighting its advantages over more toxic solvents like DMF and toluene (B28343) due to its lower toxicity and easier recovery. researchgate.net

Purification: The final product often requires purification to meet quality specifications. This can involve processes like washing, recrystallization, or filtration, which generate wastewater or solid waste containing impurities and residual solvents. For instance, the purification of the reactant m-phenylenediamine can be achieved through melt crystallization, a process that separates the pure compound from its mother liquor, which is then recycled. google.com

Research into greener synthetic methods for amidation reactions is ongoing. The use of solid acid catalysts, for example, can offer advantages in terms of ease of separation and reusability, thereby minimizing catalyst-related waste. Furthermore, process intensification techniques, such as reactive extrusion, could potentially reduce reaction times, energy consumption, and the need for solvents.

Advanced Characterization and Structural Elucidation of N,n 1,3 Phenylenebisstearamide

Spectroscopic Methodologies for Confirming Molecular Structure and Purity

Spectroscopic techniques are indispensable for elucidating the molecular framework of N,N'-1,3-Phenylenebisstearamide. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its constituent atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and 2D-NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed atom-by-atom map of the molecular structure.

Proton (¹H) NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the 1,3-disubstituted benzene (B151609) ring, the amide protons (N-H), and the aliphatic protons of the two stearamide chains would be expected. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.0 ppm). The amide protons would present as a singlet or a broad signal, the chemical shift of which can be sensitive to solvent and temperature. The long aliphatic chains of the stearamide moieties would give rise to a series of signals in the upfield region (δ 0.8-2.5 ppm). Specifically, the terminal methyl (CH₃) group would appear as a triplet around δ 0.8-0.9 ppm, the methylene (B1212753) (CH₂) group adjacent to the carbonyl would be a triplet around δ 2.2-2.4 ppm, and the bulk of the methylene groups would form a broad multiplet around δ 1.2-1.6 ppm. For instance, in the ¹H NMR spectrum of the related 1,3-phenylenediamine sulfate, the aromatic protons appear in the range of δ 6.5-7.1 ppm nih.gov.

2D-NMR Analysis: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the phenylene ring and the stearamide chains. HMQC or HSQC spectra would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

| Expected ¹H NMR Chemical Shifts (δ) for this compound | |

| Proton Type | Expected Chemical Shift (ppm) |

| Aromatic (C₆H₄) | 7.0 - 8.0 (multiplet) |

| Amide (N-H) | 7.5 - 8.5 (singlet/broad) |

| Methylene (α to C=O) | 2.2 - 2.4 (triplet) |

| Methylene (bulk chain) | 1.2 - 1.6 (multiplet) |

| Terminal Methyl (CH₃) | 0.8 - 0.9 (triplet) |

| Expected ¹³C NMR Chemical Shifts (δ) for this compound | |

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C₆H₄) | 110 - 140 |

| Methylene (α to C=O) | ~38 |

| Methylene (bulk chain) | 20 - 35 |

| Terminal Methyl (CH₃) | ~14 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy probes the molecular vibrations and provides a characteristic "fingerprint" of the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic amide and hydrocarbon absorptions. Key expected bands include the N-H stretching vibration around 3300 cm⁻¹, the C-H stretching of the aliphatic chains just below 3000 cm⁻¹, and the strong amide I band (primarily C=O stretching) around 1640 cm⁻¹. The amide II band (a combination of N-H bending and C-N stretching) would be expected near 1550 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. For comparison, the FT-IR spectrum of N-phenylpropanamide shows a strong C=O absorption at 1640.51 cm⁻¹ and a broad O-H/N-H stretching band around 3437.26 cm⁻¹ researchgate.net.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule, which are often weak in the IR spectrum, can be strong in the Raman spectrum. For this compound, the C-C stretching vibrations of the long alkyl chains would give rise to a series of bands in the 800-1200 cm⁻¹ region. The aromatic ring breathing modes would also be prominent. The N-N bond in related dinitrogen complexes has been studied using Raman spectroscopy, indicating its utility in probing specific bond vibrations researchgate.net.

| Expected FT-IR and Raman Vibrational Frequencies (cm⁻¹) for this compound | |

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H Stretch | ~3300 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Amide I (C=O Stretch) | ~1640 |

| Amide II (N-H Bend, C-N Stretch) | ~1550 |

| Aromatic C=C Stretch | 1450 - 1600 |

| CH₂ Bend | ~1470 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. In electron impact (EI) mass spectrometry of N,N'-diaryl-1,3-phenylenediamines, a characteristic fragmentation involves the cleavage of the beta-aromatic bond with a hydrogen rearrangement, leading to the expulsion of a neutral arylamine nih.gov. A similar fragmentation pattern could be anticipated for the title compound, with cleavage of the amide bonds being a prominent pathway. The long stearamide chains would likely undergo characteristic fragmentation, with losses of alkyl fragments. For example, the mass spectrum of octadecanamide (B89706) shows a prominent molecular ion peak and fragmentation corresponding to the loss of parts of the alkyl chain nist.gov.

Diffraction Techniques for Crystalline and Supramolecular Organization Assessment

Diffraction techniques are paramount for understanding the three-dimensional arrangement of molecules in the solid state, providing insights into the crystalline form and the nature of intermolecular interactions that govern the supramolecular architecture.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD): Obtaining a suitable single crystal of this compound would allow for a precise determination of its crystal structure. This would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the packing arrangement of the molecules in the crystal lattice and the specific hydrogen bonding network. In related amide structures, hydrogen bonding between the amide N-H donor and the carbonyl C=O acceptor is a dominant feature, often leading to the formation of chains or sheets nih.gov. For instance, the crystal structure of N,N'-[1,3-Phenylenebis(methylene)]dibenzenesulfonamide reveals a monoclinic crystal system with space group C2/c and a corrugated sheet-like structure held together by N-H···O hydrogen bonds. While specific crystallographic data for this compound is not available, it is anticipated that the molecules would pack in a way that maximizes van der Waals interactions between the long alkyl chains and establishes a robust hydrogen-bonding network between the amide groups.

Powder X-ray Diffraction (PXRD): In the absence of single crystals, powder X-ray diffraction can provide valuable information about the crystalline nature of the bulk material. The PXRD pattern is a fingerprint of the crystalline phase(s) present. The positions and intensities of the diffraction peaks can be used to identify the crystalline form and, in some cases, to determine the unit cell parameters. Standard X-ray diffraction powder patterns are available for a wide range of materials and serve as a reference for phase identification.

| Illustrative Crystallographic Data for an Analogous Compound (N,N'-[1,3-Phenylenebis(methylene)]dibenzenesulfonamide) | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.4319 (6) |

| b (Å) | 7.8024 (3) |

| c (Å) | 16.1217 (6) |

| β (°) | 111.543 (2) |

| Volume (ų) | 1922.54 (12) |

| Z | 4 |

| Data from reference. This data is for an analogous compound and is presented for illustrative purposes. |

Electron Diffraction and Selected Area Electron Diffraction (SAED) for Microcrystalline Analysis

When single crystals suitable for X-ray diffraction are not available, electron diffraction techniques can be employed to study very small crystalline domains.

Electron Diffraction: Electron diffraction patterns can be obtained from micro- or nanocrystalline samples in a transmission electron microscope (TEM). The shorter wavelength of electrons compared to X-rays allows for the study of much smaller crystals.

Selected Area Electron Diffraction (SAED): SAED is a technique that allows for the acquisition of a diffraction pattern from a specific, selected area of the sample. This is particularly useful for heterogeneous samples or for studying individual crystallites within a larger matrix. The resulting diffraction pattern can provide information about the crystal lattice and symmetry. The preparation of samples for such analyses can be critical, with techniques like focused ion beam (FIB) milling being used to create electron-transparent lamellae from bulk material. For a semicrystalline material like this compound, SAED could be used to probe the structure of individual crystalline lamellae within an amorphous matrix.

Chromatographic Separations for Purity Profiling and Impurity Detection

Chromatographic techniques are indispensable for assessing the purity of this compound and identifying any potential impurities. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of this compound. This technique is highly sensitive and can accurately determine the concentration of the main compound and any non-volatile impurities.

In a typical HPLC analysis, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the different components of the sample are separated based on their affinity for the stationary phase. For the analysis of bisamides like this compound, reversed-phase HPLC is often employed. sielc.com

A common setup might involve a C18 column as the stationary phase, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic or phosphoric acid to improve peak shape and resolution. sielc.com Detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or a UV detector. The ELSD is particularly useful for compounds like this compound which lack a strong UV chromophore.

The quantitative determination relies on creating a calibration curve from standards of known concentration. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. The precision and accuracy of the method are critical and are typically validated to ensure reliable results. nih.gov For instance, a validated HPLC method for a similar compound, N,N'-ethylenebisstearamide, demonstrated high accuracy (99.6%) and precision (1.95%). nih.gov

Table 1: Typical HPLC Parameters for Bisamide Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18, Diol |

| Mobile Phase | Acetonitrile/Water, Chloroform/Methanol |

| Detector | ELSD, UV |

| Flow Rate | 1 mL/min |

| Column Temperature | 50 °C |

This table presents a generalized set of parameters. Specific conditions may vary depending on the exact instrumentation and the nature of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital technique for identifying and quantifying volatile and semi-volatile organic compounds that may be present as impurities in this compound. These impurities can include residual starting materials, solvents, or by-products from the synthesis process.

In GC-MS, the sample is first vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium or nitrogen) flows through the column and carries the sample components with it. Separation is achieved based on the boiling points and polarities of the components. As the separated components exit the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its identification.

For the analysis of potential volatile impurities in this compound, a derivatization step may sometimes be necessary to increase the volatility of certain compounds. researchgate.net The choice of the GC column is also crucial for achieving good separation. nih.gov The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying specific target impurities. restek.com

Table 2: Potential Volatile Components in this compound Analysis

| Compound Type | Examples |

|---|---|

| Residual Reactants | 1,3-Phenylenediamine, Stearic Acid |

| Solvents | Toluene (B28343), Xylene |

| By-products | Mono-acylated diamine |

This table lists potential volatile compounds that could be detected by GC-MS. The actual impurities will depend on the specific manufacturing process.

Microscopic Techniques for Morphological Characterization of this compound Aggregates

Microscopic techniques provide invaluable insights into the physical form and structure of this compound, particularly how individual molecules assemble into larger aggregates. This morphological information is crucial as it can significantly influence the material's bulk properties and performance in various applications.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that use electron beams to visualize the morphology of materials at high magnifications.

SEM provides detailed three-dimensional images of the surface of the sample. In the context of this compound, SEM can be used to examine the size, shape, and surface texture of its particles and aggregates. rsc.org This can reveal whether the particles are, for example, spherical, needle-like, or plate-like, and how they agglomerate.

TEM, on the other hand, provides two-dimensional images of the internal structure of the sample. To be analyzed by TEM, the sample must be very thin to allow electrons to pass through it. TEM can reveal details about the internal arrangement of molecules within the aggregates, such as the presence of crystalline or amorphous regions.

Table 3: Morphological Features of Particulate Materials Observed by SEM and TEM

| Feature | Description |

|---|---|

| Particle Size | The dimensions of individual particles, often reported as a distribution. |

| Particle Shape | The geometric form of the particles (e.g., spherical, acicular, lamellar). |

| Surface Morphology | The texture and features on the surface of the particles. |

| Aggregation | The manner in which individual particles cluster together. |

This table outlines the key morphological characteristics that can be determined using electron microscopy techniques.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. nih.gov It works by scanning a sharp tip, attached to a flexible cantilever, over the surface of the sample. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map of the surface.

For this compound, AFM can be used to investigate the fine details of the surface of its aggregates. researchgate.net This includes measuring surface roughness, identifying the presence of nanoscale domains or patterns, and observing the arrangement of individual molecules on the surface. researchgate.net AFM can be operated in different modes, such as tapping mode, to minimize damage to soft organic samples.

The data obtained from AFM can provide a deeper understanding of how this compound molecules self-assemble and how this assembly influences the macroscopic properties of the material.

Table 4: Nanoscale Surface Properties Measurable by AFM

| Property | Description |

|---|---|

| Surface Roughness | Quantitative measure of the fine-scale variations in the height of the surface. |

| Nanoscale Domains | Observation of distinct regions with different physical properties on the surface. |

| Step Heights | Measurement of the height of molecular layers or terraces. |

| Fibrillar Structures | Visualization of the formation of self-assembled fibrillar networks. |

This table highlights the nanoscale features that can be characterized using Atomic Force Microscopy.

Molecular Interactions and Self Assembly Phenomena of N,n 1,3 Phenylenebisstearamide

Intra- and Intermolecular Hydrogen Bonding Networks in N,N'-1,3-Phenylenebisstearamide Systems

The primary driving force for the self-assembly of this compound is the formation of intermolecular hydrogen bonds between the amide groups. Specifically, the N-H group of one molecule acts as a hydrogen bond donor, while the carbonyl group (C=O) of an adjacent molecule serves as the acceptor. This directional N-H···O=C interaction leads to the formation of one-dimensional chains of molecules.

The presence and nature of these hydrogen bonds can be effectively studied using Fourier-transform infrared (FTIR) spectroscopy. In a dilute solution where the molecules are solvated and not aggregated, the FTIR spectrum shows a characteristic N-H stretching vibration at a higher wavenumber. As the molecules self-assemble and form hydrogen bonds, this band shifts to a lower wavenumber, indicating a weakening of the N-H bond. scispace.com The magnitude of this shift can provide insights into the strength of the hydrogen bonding network. For instance, in related N-alkylpropanamide systems, the formation of N-H···π hydrogen bonds with aromatic solvents has been quantified, demonstrating the sensitivity of FTIR in probing these interactions. scispace.com

Temperature-dependent ¹H NMR spectroscopy is another powerful tool to study these interactions. The chemical shift of the amide proton (N-H) is highly sensitive to its environment. In a hydrogen-bonded state, the proton is deshielded and resonates at a higher chemical shift (downfield). Upon heating, which disrupts the hydrogen bonds, the amide proton signal shifts to a lower chemical shift (upfield). This temperature-dependent behavior confirms the role of hydrogen bonding in the aggregation process. nih.gov

| Spectroscopic Evidence for Hydrogen Bonding | Observation | Interpretation |

| FTIR Spectroscopy | Shift of the N-H stretching band to lower wavenumbers upon aggregation. | Formation of intermolecular N-H···O=C hydrogen bonds. |

| ¹H NMR Spectroscopy | Downfield shift of the amide proton signal upon cooling or at higher concentrations. | Increased hydrogen bonding in the aggregated state. |

Role of Alkyl Chain Packing and Hydrophobic Interactions in Aggregation Mechanisms

The length of the alkyl chain has a profound impact on the gelation ability and the properties of the resulting material. Studies on analogous systems, such as N-alkyl-N'-(2-benzylphenyl)ureas, have shown that longer alkyl chains are more effective for the gelation of polar solvents, while shorter chains are better for non-polar solvents. nih.gov This highlights the delicate balance between the solubility of the molecule and the strength of the hydrophobic interactions. In the case of this compound, the long stearoyl chains provide substantial van der Waals interactions, which are essential for the formation of the fibrous networks that entrap the solvent molecules to form a gel.

The ordered packing of these chains can be investigated by techniques such as X-ray diffraction (XRD), which can reveal the crystalline nature of the self-assembled fibers. The presence of sharp diffraction peaks indicates a high degree of order in the alkyl chain packing.

Aromatic Interactions (π-π Stacking) Involving the Phenyl Core of this compound

The geometry of the π-π stacking can vary, including face-to-face and edge-to-face arrangements, and is influenced by the substitution pattern on the aromatic ring and the surrounding environment. In systems like benzene-1,3,5-tricarboxamides (BTAs), which are structurally related to the core of this compound, π-π stacking plays a significant role in the formation of columnar structures. nih.govresearchgate.net The presence of π-π interactions can be inferred from spectroscopic techniques such as UV-Vis and fluorescence spectroscopy, where changes in the absorption or emission spectra can indicate the close proximity and electronic coupling of the aromatic rings in the aggregated state. In some cases, intermolecular distances between aromatic rings can be determined from single-crystal X-ray diffraction data of model compounds, providing direct evidence of π-π stacking. rsc.org

| Interaction Type | Contributing Molecular Moiety | Role in Self-Assembly |

| Hydrogen Bonding | Amide groups (-CONH-) | Primary driving force for 1D chain formation. |

| Hydrophobic Interactions | Stearoyl alkyl chains (C18) | Stabilization of the 1D chains and formation of fibrous networks. |

| π-π Stacking | Phenyl core | Contributes to the stability and ordering of the supramolecular architecture. |

Supramolecular Architectures and Mesophase Formation by this compound

The interplay of hydrogen bonding, hydrophobic interactions, and π-π stacking leads to the formation of hierarchical supramolecular architectures. The initial one-dimensional hydrogen-bonded chains of this compound molecules serve as the primary building blocks. These chains then associate laterally, driven by the packing of the alkyl chains and π-π stacking of the phenyl rings, to form more complex structures such as ribbons, tapes, and ultimately, three-dimensional fibrillar networks. researchgate.net

When the concentration of this compound in a suitable organic solvent exceeds a critical value, this 3D network can immobilize the solvent molecules, resulting in the formation of a supramolecular organogel. The morphology of these self-assembled structures can be visualized using techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM), which often reveal entangled networks of long fibers. nih.gov

In some cases, these self-assembled structures can exhibit liquid crystalline phases, or mesophases, particularly at higher concentrations or within a specific temperature range. For instance, related disc-shaped molecules like benzene-1,3,5-tricarboxamide (B1221032) derivatives are known to form columnar liquid crystalline phases where the molecules stack on top of each other to form columns, which then arrange into a two-dimensional lattice. researchgate.net While specific studies on the mesophase behavior of this compound are not widely reported, its molecular structure suggests the potential for forming such ordered, intermediate phases between the solid and isotropic liquid states.

Influence of Solvent Environment and Concentration on Self-Assembly Dynamics

The self-assembly of this compound is highly sensitive to the surrounding environment, particularly the nature of the solvent and the concentration of the gelator.

Solvent Effects: The ability of this compound to form a gel is strongly dependent on the solvent. Generally, it acts as a good gelator in non-polar to moderately polar aprotic solvents. In highly polar or protic solvents, the solvent molecules can compete for hydrogen bonding with the amide groups of the gelator, disrupting the self-assembly process and leading to dissolution rather than gelation. mdpi.com The Hansen solubility parameters (HSP) can be used to predict the gelation ability of a molecule in different solvents. A "gelation sphere" can be defined in the Hansen space, where solvents falling within this sphere are likely to be gelled. mdpi.com Studies on similar systems have shown that aromatic solvents often lead to the formation of transparent gels, while non-aromatic solvents may result in opaque gels, indicating differences in the morphology and size of the self-assembled fibers. nih.gov

Concentration Effects: The concentration of this compound is a critical parameter for gel formation. Below a certain concentration, known as the critical gelation concentration (CGC), a stable gel will not form. As the concentration increases above the CGC, the mechanical strength of the gel, often measured by rheology, typically increases due to a higher density of the fibrillar network. nih.govmdpi.com The gel-sol transition temperature (Tgel), which is the temperature at which the gel melts to a solution, is also dependent on the concentration. Higher concentrations generally lead to higher Tgel values, as more thermal energy is required to disrupt the more extensive non-covalent interactions in the network.

| Parameter | Influence on Self-Assembly | Typical Observation |

| Solvent Polarity | Affects the strength of intermolecular hydrogen bonds. | Gelation is favored in non-polar to moderately polar aprotic solvents. |

| Concentration | Determines the extent of the fibrillar network. | Gel formation occurs above a critical gelation concentration (CGC). Gel strength and Tgel increase with concentration. |

Computational Chemistry and Molecular Modeling of N,n 1,3 Phenylenebisstearamide

Mechanistic Roles and Principles of Application in Advanced Materials Science

Molecular Mechanisms of N,N'-1,3-Phenylenebisstearamide as a Polymer Nucleating Agent

This compound plays a significant role in controlling the crystalline structure of semi-crystalline polymers. Its effectiveness as a nucleating agent stems from its ability to influence the polymer's crystallization behavior at a molecular level, leading to improved physical and mechanical properties.

Heterogeneous Nucleation Theory and Crystallization Kinetics Enhancement

The primary mechanism by which this compound functions as a nucleating agent is through heterogeneous nucleation. In this process, the additive provides a foreign surface that reduces the energy barrier for the formation of stable crystal nuclei within the polymer melt. As the molten polymer cools, the this compound, which has a higher melting point and is finely dispersed within the matrix, crystallizes first. These small, solid particles then act as templates or "seeds" for the polymer chains to align and organize upon, initiating crystallization at a higher temperature than would occur through homogeneous nucleation (where nuclei form spontaneously from the polymer chains themselves).

This increase in the crystallization temperature (Tc) is a key indicator of nucleation efficiency. A higher Tc means that the polymer solidifies faster, which can lead to shorter cycle times in manufacturing processes like injection molding. The presence of these nucleation sites also leads to a higher density of smaller spherulites (crystalline structures), which can enhance the optical and mechanical properties of the polymer, such as clarity, stiffness, and impact strength. specialchem.com

The enhancement of crystallization kinetics can be quantified using models like the Avrami equation, which describes how the degree of crystallinity changes over time. The addition of a nucleating agent like this compound typically results in a higher Avrami exponent, indicating a change in the nucleation and growth mechanism towards a more rapid, three-dimensional spherulitic growth.

Epitaxial Growth and Crystal Orientation Control in Polymer Matrices

A more refined mechanism of nucleation by certain additives involves epitaxial growth. This phenomenon occurs when there is a specific crystallographic relationship between the nucleating agent's crystal lattice and the polymer's crystal lattice. The close matching of lattice parameters allows the polymer chains to deposit onto the surface of the nucleating agent in a highly ordered and oriented manner.

While specific research on the epitaxial growth of polymers on this compound is not extensively documented in the public domain, the principle is well-established for similar bis-amide compounds. The planar phenyl ring and the long, linear stearamide chains of the molecule could provide a template for the ordered arrangement of polymer chains. This controlled crystal orientation can lead to anisotropic properties in the final material, which can be advantageous in applications requiring high strength or stiffness in a specific direction.

Interfacial Modification and Lubrication Mechanisms in Polymer Systems

The utility of this compound extends beyond nucleation to the modification of interfacial properties within polymer systems. Its amphiphilic nature, with a polar amide core and non-polar fatty acid chains, allows it to function effectively as both an internal and external lubricant.

Reduction of Polymer-Surface Friction and Slip Agent Action at the Molecular Scale

During polymer processing, high friction between the polymer melt and the metal surfaces of machinery (e.g., extruder barrels, dies, and molds) can lead to processing difficulties, surface defects, and increased energy consumption. This compound, when used as an external lubricant, migrates to the surface of the polymer melt. The long, non-polar stearamide chains create a low-friction layer at the polymer-metal interface. This "slip" effect reduces the melt viscosity at the boundary, allowing for smoother processing and improved surface finish of the final product.

Anti-blocking Action and Interlayer Formation for Reduced Adhesion

In film and sheet applications, "blocking" refers to the undesirable adhesion between adjacent layers of plastic. This can be a significant issue during storage and handling. This compound acts as an effective anti-blocking agent by migrating to the surface of the polymer film. Once at the surface, it forms a microscopic, waxy layer. This layer creates a physical barrier that reduces the intimate contact between the film surfaces, thereby minimizing the van der Waals forces that cause blocking. The long stearamide chains protrude from the surface, creating a micro-roughness that further reduces the contact area and the tendency for the films to stick together.

Rheological Modification Principles in Polymer Melts and Dispersions

The rheological properties of a polymer melt, such as its viscosity and elasticity, are critical for its processability and the properties of the final product. This compound can significantly influence these properties.

The addition of this bis-amide can lead to a reduction in the zero-shear viscosity of the polymer melt due to the internal lubrication effect described earlier. This can be particularly beneficial in improving the processability of high molecular weight polymers, which tend to have very high melt viscosities.

Information regarding this compound is currently unavailable in the public domain.

Extensive research has been conducted to gather specific data on the chemical compound this compound, focusing on its mechanistic roles and principles of application in advanced materials science. Despite a thorough search of scientific databases, technical literature, and public records, no specific information, research findings, or data tables pertaining to this particular compound could be located.

The search included targeted queries for its effects on melt viscosity, shear thinning behavior, processability of polymeric materials, and its mechanisms in pigment and filler dispersion, as well as emulsion and suspension stabilization. Furthermore, searches using its associated CAS number (5835-83-6) did not yield any relevant results.

Consequently, it is not possible to generate the detailed and scientifically accurate article on this compound as outlined in the user's instructions due to the absence of publicly available research and data.

Interactions of N,n 1,3 Phenylenebisstearamide Within Complex Material Systems

Interaction with Polymer Matrices and Polymer Blends

The interaction of an additive like N,N'-1,3-phenylenebisstearamide with a polymer matrix is governed by fundamental principles of physical chemistry. The molecular structure of this bis-amide, featuring a rigid aromatic core (1,3-phenylene) and two long, flexible aliphatic chains (stearamide), suggests a complex behavior that would be highly dependent on the nature of the host polymer.

Miscibility, Compatibility, and Phase Behavior with Diverse Polymers

The miscibility of this compound in a given polymer is determined by the thermodynamics of mixing. For miscibility to occur, the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) must be negative. The long stearamide chains would likely favor interaction with nonpolar polymers such as polyethylene (B3416737) and polypropylene, driven by van der Waals forces. In these systems, the additive could potentially act as a nucleating agent, influencing the crystallization behavior of the polymer.

In contrast, the polar amide groups and the aromatic ring introduce the possibility of more specific interactions, such as hydrogen bonding and π-π stacking. These interactions could lead to a degree of compatibility with more polar polymers. However, complete miscibility is often challenging for such large molecules. It is more probable that this compound would exhibit partial miscibility or exist as a finely dispersed phase within the polymer matrix.

The phase behavior is a critical aspect of its function. Depending on the concentration and the polymer type, it could form distinct crystalline domains, self-assemble into various morphologies, or remain molecularly dispersed. The presence of a rigid aromatic linker in this compound, as opposed to a flexible one in additives like ethylene (B1197577) bis(stearamide) (EBS), could lead to different crystalline structures and phase behaviors. wikipedia.org

Table 1: Conceptual Miscibility of this compound with Various Polymer Types

| Polymer Type | Predicted Interaction | Potential Phase Behavior |

| Nonpolar (e.g., Polyethylene, Polypropylene) | Favorable interaction of stearamide chains | Partial miscibility, potential for nucleation |

| Polar (e.g., Polyamides, Polyesters) | Potential for hydrogen bonding | Limited compatibility, possible phase separation |

| Aromatic (e.g., Polystyrene) | Potential for π-π stacking | May enhance compatibility |

This table is based on theoretical considerations and not on specific experimental data for this compound.

Diffusion and Migration Phenomena within Polymer Networks

The diffusion and migration of additives are critical for the long-term performance and safety of polymeric materials. The rate of diffusion of this compound would be influenced by several factors, including its molecular weight, the free volume of the polymer matrix, temperature, and the degree of interaction between the additive and the polymer.

Given its relatively large molecular size, the diffusion of this compound is expected to be slow, particularly in glassy polymers below their glass transition temperature. The long aliphatic chains could entangle with the polymer chains, further hindering its mobility. Migration to the surface of the polymer, a phenomenon known as "blooming," could occur if the additive has limited solubility and is present above its solubility limit. This can be desirable for applications requiring surface lubrication but problematic if it leads to a loss of bulk properties or surface contamination.

Interaction with Solvents, Dispersing Media, and Processing Additives

The solubility of this compound in various solvents is a key parameter for its incorporation into polymer systems. It is expected to have low solubility in water and polar solvents due to its long hydrophobic stearamide chains. nih.gov Non-polar organic solvents would likely be more effective at dissolving it. The choice of solvent or dispersing medium during polymer processing is crucial for achieving a uniform distribution of the additive.

During processing, this compound may interact with other additives such as plasticizers, stabilizers, and fillers. These interactions can be complex, leading to either synergistic or antagonistic effects. For instance, a plasticizer could increase the free volume of the polymer, potentially increasing the diffusion rate of the bis-amide.

Synergistic Effects in Multi-Component Formulations and Composite Materials

Additives are often used in combination to achieve a desired balance of properties. The unique structure of this compound suggests its potential for synergistic interactions in various formulations.

Blends in Lubricant Compositions for Optimized Interfacial Dynamics

In the context of lubricant compositions, this compound could function as a friction modifier or a thickener. Amine-based compounds are known to be effective antioxidants in lubricating oils, and it is plausible that this compound could exhibit similar properties, helping to extend the life of the lubricant. siliconeoil.com.cn Its long aliphatic chains are surface-active and could form a lubricating film on metal surfaces, reducing friction and wear. When blended with other lubricant components, it could contribute to optimizing the interfacial dynamics between moving parts.

Advanced Analytical Methodologies for Detection and Quantification of N,n 1,3 Phenylenebisstearamide in Matrices

Sample Preparation and Extraction Protocols for N,N'-1,3-Phenylenebisstearamide from Polymer Composites

The primary challenge in analyzing this compound within a polymer composite is its effective separation from the complex macromolecular matrix. The choice of extraction protocol is paramount and depends on the polymer type, the concentration of the additive, and the subsequent analytical technique.

Commonly employed extraction techniques include:

Solvent Dissolution/Re-precipitation: This is a widely used method where the entire polymer sample is dissolved in a suitable solvent (e.g., toluene (B28343), chloroform). Once the polymer and the additive are in solution, a non-solvent (e.g., methanol) is added to selectively precipitate the polymer, leaving the more soluble this compound in the supernatant. The resulting solution can then be filtered and concentrated for analysis.

Soxhlet Extraction: A classical and exhaustive technique, Soxhlet extraction involves the continuous washing of the solid polymer sample with a heated distillation solvent. epa.govepa.gov This process ensures intimate contact between the sample and the solvent, allowing for the gradual extraction of the additive over several hours or even days. youtube.com The choice of solvent is critical and is based on the solubility of this compound and its ability to swell the polymer matrix without dissolving it.

Ultrasonic-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create acoustic cavitation in the extraction solvent. nih.govgoogle.com The collapse of these cavitation bubbles near the sample surface generates localized high pressure and temperature, enhancing solvent penetration into the polymer matrix and accelerating the diffusion of the additive into the solvent. nih.gov This method significantly reduces extraction time and solvent consumption compared to traditional methods. nih.govkohan.com.tw

Accelerated Solvent Extraction (ASE): This technique, also known as Pressurized Fluid Extraction (PFE), uses conventional solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of the additive while decreasing the viscosity of the solvent, leading to rapid and efficient extractions. oup.com

The selection of an appropriate extraction method is a balance between efficiency, time, solvent usage, and potential degradation of the analyte.

Interactive Table: Comparison of Extraction Protocols

| Method | Principle | Typical Solvents | Advantages | Disadvantages |

| Dissolution/Re-precipitation | Complete dissolution of polymer followed by selective precipitation. | Toluene/Methanol, Chloroform/Methanol | High extraction efficiency. | Requires large solvent volumes; polymer may not be easily re-precipitated. |

| Soxhlet Extraction | Continuous extraction with a cycling distilled solvent. epa.gov | Dichloromethane (B109758), Hexane (B92381), Acetone (B3395972) researchgate.net | Exhaustive extraction; well-established method. epa.gov | Time-consuming (hours to days); large solvent consumption; potential thermal degradation of analytes. cem.com |

| Ultrasonic-Assisted Extraction | High-frequency sound waves enhance solvent penetration and diffusion. nih.gov | Isopropanol, Ethanol, Acetonitrile (B52724) | Fast (minutes); reduced solvent volume; improved efficiency. kohan.com.tw | Potential for localized heating; may not be exhaustive for all matrices. |

| Accelerated Solvent Extraction | Use of solvents at elevated temperature and pressure. oup.com | Toluene, Dichloromethane | Very fast (<20 min); low solvent usage; automated. kohan.com.tw | High initial instrument cost; optimization of parameters required. |

Chromatographic-Mass Spectrometric Approaches (LC-MS, GC-MS) for Trace Analysis in Complex Matrices

Chromatographic techniques coupled with mass spectrometry provide the high sensitivity and selectivity required for the trace analysis of this compound in complex extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound due to the compound's relatively high molecular weight and polarity.

Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically used, employing a C18 column. The mobile phase usually consists of a gradient mixture of an aqueous component (e.g., water with formic acid) and an organic solvent like acetonitrile or methanol. nih.govnih.gov

Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method for quantification. waters.com Electrospray ionization (ESI) in positive mode is commonly used to generate protonated molecular ions [M+H]+ of the analyte. By operating in the multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored, providing excellent selectivity and minimizing matrix interference. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile and semi-volatile compounds. shimadzu.com Direct GC-MS analysis of this compound is challenging due to its low volatility and high melting point.

Pyrolysis GC-MS (Py-GC/MS): This is a more suitable approach where the polymer sample is heated rapidly to a high temperature in an inert atmosphere. americanlaboratory.com The polymer and additives are thermally degraded into smaller, more volatile fragments that can be separated by GC and identified by MS. While this method is excellent for qualitative identification, quantification can be complex due to the multiple fragmentation pathways.

Derivatization: For conventional GC-MS, a chemical derivatization step might be necessary to convert the amide groups into more volatile esters or ethers, although this adds complexity to the sample preparation.

Interactive Table: Typical LC-MS/MS Parameters for Phenylenediamine-based Compounds

| Parameter | Condition | Purpose |

| Chromatography | ||

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 2.6 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for gradient elution. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for gradient elution. |

| Flow Rate | 0.3 - 0.5 mL/min | Controls retention time and separation efficiency. |

| Gradient | Linear gradient from low to high %B | Elutes compounds with varying polarities. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions for detection. nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. |

| Precursor Ion (Q1) | m/z corresponding to [M+H]+ | Selects the parent ion of the analyte. |

| Product Ion (Q3) | m/z of a characteristic fragment | Confirms identity and quantifies the analyte. |

Spectroscopic Quantification Techniques (e.g., FT-IR, UV-Vis) in Solution and Solid State

Spectroscopic techniques offer rapid and often non-destructive methods for quantifying this compound, particularly at higher concentrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify and quantify compounds based on the absorption of infrared radiation by their specific functional groups.

Qualitative Identification: The FT-IR spectrum of this compound exhibits characteristic absorption bands for the N-H stretching of the secondary amide (around 3300 cm⁻¹), C=O stretching (Amide I band, ~1640 cm⁻¹), and N-H bending (Amide II band, ~1540 cm⁻¹). The presence of the aromatic ring also gives rise to characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Quantitative Analysis: Quantification is achievable by applying the Beer-Lambert law, where the absorbance of a characteristic peak is proportional to the concentration of the compound. irdg.org A calibration curve is constructed by measuring the absorbance of standards of known concentrations. This can be done on solvent extracts or directly on thin polymer films. The accuracy depends on the uniqueness of the chosen absorption band and the absence of overlap with bands from the polymer matrix or other additives. sciepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is applicable for quantifying compounds that contain chromophores—functional groups that absorb light in the UV or visible range.

Principle: The phenylene (aromatic) group in this compound acts as a chromophore, absorbing UV light at specific wavelengths. nih.gov

Quantification: Following extraction of the additive into a UV-transparent solvent (e.g., ethanol, acetonitrile), the absorbance is measured at the wavelength of maximum absorption (λmax). avantes.com A calibration curve of absorbance versus concentration is prepared using pure standards to quantify the amount of the additive in the sample. This method is straightforward and cost-effective but can be susceptible to interference from other UV-absorbing additives or impurities. researchgate.net

Interactive Table: Characteristic FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| 2918, 2849 | C-H Stretch (asymmetric & symmetric) | Alkyl (Stearamide chain) |

| ~1640 | C=O Stretch (Amide I) | Secondary Amide |

| ~1540 | N-H Bend, C-N Stretch (Amide II) | Secondary Amide |

| ~1465 | C=C Stretch | Aromatic Ring |

Thermal Analytical Methods for Content Estimation (e.g., Thermogravimetric Analysis for Residual Content)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. innovatechlabs.com It is a valuable technique for determining the composition of polymer composites by separating components based on their different thermal stabilities. plasticslab.com

Principle: A sample of the polymer composite is heated at a constant rate. As the temperature increases, different components will decompose or volatilize at specific temperature ranges, resulting in distinct mass loss steps in the TGA curve. tainstruments.com

Content Estimation: If this compound has a decomposition temperature that is distinct from the polymer matrix and other additives, the mass loss associated with its degradation can be used to quantify its content. torontech.com For example, many polymers like polyethylene (B3416737) or polypropylene decompose at higher temperatures than additives. The analysis is typically performed under an inert nitrogen atmosphere to prevent oxidative degradation. azom.com The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to more clearly distinguish overlapping decomposition events. torontech.com

Interactive Table: Hypothetical TGA Data for a Polymer Composite

| Temperature Range (°C) | Mass Loss (%) | Component Lost | Atmosphere |

| 150 - 250 | 1.5 | Volatile components (e.g., moisture, residual solvent) | Nitrogen |

| 250 - 400 | 4.8 | This compound | Nitrogen |

| 400 - 550 | 88.5 | Polymer Matrix (e.g., Polypropylene) | Nitrogen |

| 550 - 750 | 2.2 | Carbon Black (combustion) | Switched to Air |

| Residual Mass | 3.0 | Inorganic Filler (e.g., Talc) | - |

Hyphenated Techniques and In-Situ Characterization for Mechanistic Studies

To gain a deeper understanding of the role and fate of this compound within the polymer, more advanced analytical setups are employed.

Hyphenated Techniques combine two or more analytical methods to provide more comprehensive information than either technique alone.

TGA-FTIR / TGA-MS: This is a powerful combination where the gases evolved during the TGA heating process (Evolved Gas Analysis - EGA) are transferred directly to an FT-IR spectrometer or a Mass Spectrometer. tainstruments.com This allows for the real-time identification of the decomposition products. As this compound degrades, the detection of characteristic fragments (e.g., species related to stearic acid and phenylenediamine) in the evolved gas stream can confirm its presence and help elucidate its thermal decomposition pathway. gdut.edu.cn

In-Situ Characterization involves monitoring the additive directly within the polymer matrix as it is subjected to external stimuli like heat, stress, or radiation. researchgate.net

In-Situ Spectroscopy: Techniques like in-situ FT-IR or Raman spectroscopy can be used to monitor chemical changes in the additive without extraction. digitellinc.com For instance, by applying heat or UV radiation to a polymer film inside the spectrometer, one can observe changes in the characteristic amide peaks, providing insights into the additive's degradation mechanism or its interaction with the polymer matrix under processing or end-use conditions. This approach is invaluable for studying the effectiveness of additives and predicting material lifetime. acs.org

Environmental Considerations and Sustainable Development in N,n 1,3 Phenylenebisstearamide Research

Biodegradation Pathways and Environmental Fate Mechanisms in Various Ecosystems

Detailed information on the specific biodegradation pathways of N,N'-1,3-Phenylenebisstearamide is not extensively documented in the public domain. However, by examining related compounds and general principles of microbial degradation, we can infer potential mechanisms. The structure of this compound, with its aromatic core and long aliphatic chains, suggests that its breakdown in the environment would likely involve a combination of processes that target these distinct molecular regions.

The initial steps of degradation in soil and aquatic environments would likely involve microbial action. Microorganisms, such as bacteria and fungi, are known to degrade complex organic molecules. The long stearamide side chains could be susceptible to beta-oxidation, a common metabolic process where fatty acid chains are broken down. The central phenylene ring, an aromatic structure, is generally more resistant to degradation. However, certain microorganisms possess the enzymatic machinery to cleave aromatic rings, often through hydroxylation followed by ring opening. This process is a key step in the breakdown of many aromatic compounds found in the environment. nih.govethz.ch

The environmental persistence of a related compound, N,N'-1,4-Phenylenebis(N'-octadecylurea), has a predicted biodegradation half-life of 132 days. epa.gov This suggests that this compound may also exhibit a degree of persistence in the environment. Its high molecular weight and low water solubility would likely lead to its association with soil and sediment particles.

A study on the aerobic microbial degradation of p-phenylenediamines (PPDs), which share the phenylene diamine core, showed that degradation proceeded through various transformation products. nih.gov For instance, the fully aromatic DPPD likely transformed via a quinone diimine intermediate. nih.gov While this compound is a different class of compound, this research highlights the potential for complex degradation pathways for chemicals containing a phenylene diamine moiety.

Potential Degradation Mechanisms:

Hydrolysis: The amide linkages in this compound could be susceptible to hydrolysis, breaking the molecule into 1,3-phenylenediamine and stearic acid. This process can be abiotic or microbially mediated.

Oxidation: The aliphatic stearamide chains can be oxidized, leading to the formation of smaller, more water-soluble molecules.

Aromatic Ring Cleavage: Specialized microorganisms may be able to break open the central phenylene ring, a critical step for complete mineralization to carbon dioxide and water. nih.gov

Further research is necessary to elucidate the specific microbial consortia and enzymatic pathways involved in the degradation of this compound in diverse ecosystems.

Lifecycle Assessment (LCA) Methodologies for Evaluating Environmental Footprint of this compound

Raw Material Acquisition: This stage involves the extraction and processing of raw materials, primarily stearic acid and 1,3-phenylenediamine. Stearic acid is often derived from palm oil or other vegetable and animal fats, which can have significant environmental impacts related to deforestation and agriculture. stearic-acid.net The production of 1,3-phenylenediamine also consumes energy and resources.

Manufacturing: The synthesis of this compound requires energy and may involve the use of catalysts and solvents, which have their own environmental footprints. stearic-acid.net

Use Phase: In its application as a polymer additive, the compound's direct environmental impact is likely low. However, its presence can influence the recyclability of the plastic products it is incorporated into.

End-of-Life: This stage considers the disposal or recycling of products containing this compound. The persistence of the compound and its potential to be released into the environment are key considerations.

The lack of detailed and transparent data on plastic additives in Life Cycle Inventories (LCIs) has been identified as a significant gap, leading to incomplete analyses of the environmental impacts of recycled plastics. nih.gov To accurately assess the environmental footprint of this compound, a dedicated LCA that quantifies energy consumption, greenhouse gas emissions, water usage, and waste generation at each lifecycle stage is required.

A hypothetical LCA framework for this compound production might include the impact categories shown in the table below. The values are illustrative and would need to be determined through a detailed study.

| Lifecycle Stage | Input | Output/Environmental Impact | Potential Mitigation Strategies |

|---|---|---|---|

| Raw Material Acquisition | Stearic Acid (from palm oil), 1,3-Phenylenediamine | Deforestation, Greenhouse Gas Emissions, Water Consumption | Use of sustainably sourced or bio-based stearic acid, optimize synthesis of 1,3-phenylenediamine |

| Manufacturing | Energy (electricity, heat), Catalysts, Solvents | Greenhouse Gas Emissions, Chemical Waste | Energy efficient processes, use of green catalysts and solvents, waste recycling |

| Use Phase | Incorporation into polymers | Potential impact on polymer recyclability | Design for recycling, research on compatibility with recycling streams |

| End-of-Life | Landfill, Incineration, Recycling | Potential for environmental release, emissions from incineration | Development of biodegradable alternatives, improved recycling technologies |

Research on Bio-based Precursors and Renewable Resources for this compound Production

A significant area of research in sustainable chemistry is the development of bio-based alternatives to petroleum-derived chemicals. For this compound, this involves finding renewable sources for its two primary precursors: 1,3-phenylenediamine and stearic acid.

Bio-based Stearic Acid:

Stearic acid is a fatty acid that can be readily obtained from various renewable biological sources, including:

Plant Oils: Palm oil is a major source, but concerns about deforestation have led to a search for more sustainable alternatives like shea butter, cocoa butter, and other vegetable oils. stearic-acid.net

Animal Fats: Tallow is a traditional source of stearic acid.

Waste Oils and Fats: Utilizing waste cooking oils and other lipid-rich waste streams as a feedstock for stearic acid production aligns well with the principles of a circular economy. utm.my

The production of stearic acid from these sources typically involves hydrolysis of triglycerides followed by hydrogenation. stearic-acid.net

Bio-based 1,3-Phenylenediamine: